2-Amino-5-diisopropylamino-1,3,4-thiadiazole

Descripción general

Descripción

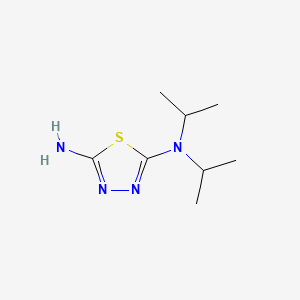

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms within its five-membered ring structureThe molecular formula of this compound is C8H16N4S, and it has a molecular weight of 200.31 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole typically involves the reaction of bromothiadiazole with diisopropylamine. The process begins by adding diisopropylamine into a reaction flask and heating it to 65°C. Bromothiadiazole is then added to water to form a slurry, which is gradually introduced into the reaction flask. The temperature is maintained between 65-70°C during the addition, and the mixture is stirred for two hours. After the addition is complete, the temperature is increased to 75°C and maintained for another two hours. The reaction mixture is then cooled, and liquid caustic soda is added. The final product is obtained by filtering and washing the mixture .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistent quality and safety during the production process .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-diisopropylamino-1,3,4-thiadiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines and other reduced derivatives.

Substitution: Formation of substituted thiadiazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

The 2-amino-1,3,4-thiadiazole moiety exhibits notable antimicrobial properties. Various derivatives have demonstrated effectiveness against a range of pathogens.

Key Findings:

- Several derivatives have shown higher antimicrobial activity compared to standard drugs. For instance, compounds with chlorinated and fluorinated substitutions exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 25 μg/mL .

- The compound 5-(2',4'-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazole demonstrated an MIC of 32.6 μg/mL against fungal strains, surpassing the activity of itraconazole .

Anticancer Applications

The anticancer potential of 2-amino-5-diisopropylamino-1,3,4-thiadiazole has been extensively studied. Its derivatives have shown efficacy in various cancer models.

Case Studies:

- A study highlighted the effectiveness of amino-1,3,4-thiadiazole derivatives against human leukemia and breast cancer cell lines. Compounds such as N-(5-{2-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide exhibited decreased viability in triple-negative breast cancer cells .

- Another investigation focused on hybrid compounds combining thiadiazole with chalcone structures. These hybrids displayed significant cytotoxic effects on various cancer cell lines while showing minimal toxicity to normal cells .

Antiparasitic Applications

The potential of this compound in treating parasitic infections has also been explored.

Notable Compounds:

- Megazol (a derivative of 2-amino-5-[1-methyl-5-nitro-1H-imidazolyl]-1,3,4-thiadiazole) has been recognized for its activity against Trypanosoma cruzi and Trypanosoma brucei, which are responsible for Chagas disease and sleeping sickness respectively. Despite its high toxicity concerns, it serves as a lead compound for developing safer alternatives .

Summary Table of Biological Activities

| Activity Type | Compound | Target Pathogen/Cancer Type | Effectiveness (MIC or IC50) |

|---|---|---|---|

| Antibacterial | Chlorinated Derivatives | S. aureus, E. coli | MIC = 25 μg/mL |

| Antifungal | 5-(2',4'-Difluoro...) | Aspergillus niger | MIC = 32.6 μg/mL |

| Anticancer | N-(5-{...}) | Triple-negative breast cancer | IC50 = Not specified |

| Antiparasitic | Megazol | T. cruzi, T. brucei | High efficacy but toxic |

Mecanismo De Acción

The mechanism of action of 2-Amino-5-diisopropylamino-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit inosine 5’-phosphate dehydrogenase, an enzyme involved in nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and induce apoptosis in cancer cells. The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities .

Comparación Con Compuestos Similares

2-Amino-5-diisopropylamino-1,3,4-thiadiazole can be compared with other similar compounds, such as:

2-Amino-1,3,4-thiadiazole: Lacks the diisopropylamino group, leading to different chemical and biological properties.

2-Amino-5-phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the diisopropylamino group, resulting in distinct reactivity and applications.

2-Amino-5-trifluoromethyl-1,3,4-thiadiazole:

Actividad Biológica

2-Amino-5-diisopropylamino-1,3,4-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₆N₄S, with a molecular weight of approximately 200.3 g/mol. The structure includes a five-membered ring containing two nitrogen atoms and one sulfur atom, which contributes to its reactivity and biological activity. The diisopropylamino group enhances its solubility in biological systems, making it a suitable candidate for various applications.

The primary target of this compound is the enzyme inosine 5′-phosphate (IMP) dehydrogenase . By inhibiting this enzyme, the compound affects the purine nucleotide biosynthetic pathway, leading to decreased synthesis of purine nucleotides. This inhibition can have significant implications for cellular proliferation and survival, particularly in cancer cells.

Antimicrobial Properties

Research indicates that derivatives of 2-amino-1,3,4-thiadiazole exhibit considerable antimicrobial activity. For instance:

- Antibacterial Activity: Compounds derived from this scaffold have shown effectiveness against various bacterial strains, including Salmonella typhi and E. coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 μg/mL for certain derivatives .

- Antifungal Activity: Some derivatives also demonstrate antifungal properties against pathogens such as Aspergillus niger and Penicillium species .

Cytotoxic Effects

The compound has been evaluated for its cytotoxic effects on several human cancer cell lines:

- Hepatocellular Carcinoma

- Human Lung Carcinoma

- Human Breast Carcinoma

These studies suggest that this compound may serve as a lead compound for developing anticancer agents due to its ability to inhibit cell growth through metabolic interference.

Study on Anticancer Activity

A notable study investigated the effects of this compound on hepatocellular carcinoma cells. The results indicated significant inhibition of cell proliferation at specific concentrations over time, highlighting its potential as an anticancer therapeutic agent.

Research on Antimicrobial Efficacy

In another study focusing on antimicrobial properties, various derivatives were synthesized and tested against multiple bacterial strains. The results showed that certain modifications to the thiadiazole ring enhanced antibacterial activity, suggesting pathways for further drug development .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Studies indicate that metabolites formed in vivo can influence its efficacy and safety profile. Dosage effects observed in animal models reveal that lower doses may provide therapeutic benefits while higher doses could lead to toxicity.

Summary of Findings

Propiedades

IUPAC Name |

2-N,2-N-di(propan-2-yl)-1,3,4-thiadiazole-2,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4S/c1-5(2)12(6(3)4)8-11-10-7(9)13-8/h5-6H,1-4H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKUIHQPXZUGIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=NN=C(S1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70354168 | |

| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72269-92-2 | |

| Record name | N2,N2-Bis(1-methylethyl)-1,3,4-thiadiazole-2,5-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72269-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-5-diisopropylamino-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70354168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4-Thiadiazole-2,5-diamine, N2,N2-bis(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.